molecular formula C4H7ClO B094208 3-Chlorotetrahydrofuran CAS No. 19311-38-7

3-Chlorotetrahydrofuran

Cat. No. B094208
CAS RN: 19311-38-7
M. Wt: 106.55 g/mol
InChI Key: FPHNWFFKQCPXPI-UHFFFAOYSA-N
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Description

3-Chlorotetrahydrofuran (3-Cl-THF) is a versatile synthetic intermediate that can be used in various chemical reactions to produce a wide range of compounds. It is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with an oxygen atom in the ring. The presence of the chlorine atom in 3-Cl-THF provides a reactive site that can be further manipulated through various synthetic routes to introduce different functional groups or to form more complex molecular architectures.

Synthesis Analysis

The synthesis of 3-Cl-THF and its derivatives can be achieved through different strategies. One approach involves the chlorination of tetrahydrofuran with sulfuryl chloride, which can lead to the formation of 2-alkoxy-3-chlorotetrahydrofurans when alcohols are added to the reaction without isolating the dichlorinated intermediates . Another method for synthesizing 3-Cl-THF derivatives is the reaction of sulfuryl chloride with excess THF, which yields 2-chlorotetrahydrofuran (2-Cl-THF). This compound can then react with various nucleophiles to give tetrahydro-2-furanyl derivatives . Additionally, 3-chloro-4,5-dihydrofuran can be metalated with butyllithium and treated with electrophilic reagents to introduce substituents at the 2-position .

Molecular Structure Analysis

The molecular structure of 3-Cl-THF is characterized by the presence of a chlorine atom at the 3-position of the tetrahydrofuran ring. This structural feature is crucial as it influences the reactivity and the types of chemical transformations that the molecule can undergo. The chlorine atom acts as a good leaving group, which can be replaced by various nucleophiles, allowing for the synthesis of a diverse array of substituted tetrahydrofurans.

Chemical Reactions Analysis

3-Cl-THF can participate in a variety of chemical reactions. For instance, it can be used in three-component coupling strategies for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent selectivity . It can also undergo [3 + 2]-cycloaddition reactions with ketenes to form highly substituted tetrahydrofurans . Moreover, 3-Cl-THF derivatives can be synthesized through the addition of carbanions of 3-substituted-3-chloropropyl phenyl sulfones to aldehydes, followed by intramolecular substitution to yield trisubstituted tetrahydrofurans . The chloro group in 3-Cl-THF can also be substituted under neighboring group participation, leading to the formation of chloro-amino sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cl-THF are influenced by the presence of the chlorine atom and the tetrahydrofuran ring. The chlorine atom increases the molecule's reactivity, making it a valuable intermediate for further chemical transformations. The tetrahydrofuran ring provides the molecule with a degree of steric hindrance and influences its solubility and boiling point. The reactivity of 3-Cl-THF with various nucleophiles, as well as its ability to form stable derivatives, makes it an important compound in synthetic organic chemistry .

Scientific Research Applications

  • Synthetic Applications : Kruse et al. (2010) discuss the use of a related compound, 2-Chlorotetrahydrofuran (2-Cl-THF), for protecting alcohols as tetrahydro-2-furanyl (THF) ethers. This derivative reacts with various compounds, including alcohols, acids, and amides, offering a general procedure for protecting hydroxyl functions. The THF group is easily removable, demonstrating the utility of chlorotetrahydrofurans in synthetic chemistry (Kruse, Jonkers, Dert, & Gen, 2010).

  • Method for Synthesis : Bolotina, Kutsenko, and Moshkin (1970) developed a one-stage method for synthesizing 2-alkoxy-3-chlorotetrahydrofurans, which includes chlorinating tetrahydrofuran with sulfuryl chloride. This method synthesized several compounds, enhancing the repertoire of available chlorotetrahydrofuran derivatives (Bolotina, Kutsenko, & Moshkin, 1970).

  • Construction of Derivatives : Zeng et al. (2013) reported an efficient method for constructing β-chlorotetrahydrofuran derivatives from homoallylic alcohols. This process uses sulfuryl chloride and is catalyst-free, allowing for the conversion of a variety of homoallylic alcohols into β-chlorotetrahydrofurans with high yields (Zeng, Miao, Wang, Xia, & Sun, 2013).

  • Halogenation Reactions : Shuikin et al. (1963) explored the reaction of 2-alkyl-3-chlorotetrahydrofurans with phosphorus tribromide and silicon tetrachloride, leading to various halogenated products. These reactions are indicative of the versatility of 3-chlorotetrahydrofuran in synthesizing trihaloalkanes (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).

Safety And Hazards

The safety data sheet for 3-Chlorotetrahydrofuran indicates that it is classified for acute toxicity, oral (Category 4), H302 . It should be handled with care and used only for research and development by a technically qualified individual .

Relevant Papers The paper “Anti-Adenoviral Activity of 2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole” discusses the synthesis of new fluorinated 1,2,3-triazoles and their mechanisms of action, which are promising for the development of efficient antiviral drugs . Another relevant document is the patent “US4261901A - Synthesis of tetrahydrofuran”, which describes the synthesis of 3-Chlorotetrahydrofuran .

properties

IUPAC Name

3-chlorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHNWFFKQCPXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335300
Record name 3-Chlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorotetrahydrofuran

CAS RN

19311-38-7
Record name 3-Chlorotetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
V Zezula, M Kratochvíl - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
… The comparison of the reactivity of chlorine atoms in 2-(2-chloroethoxy)-3-chlorotetrahydrofuran with bases shows clearly that the chlorine atom in the side chain2 is more reactive. …
Number of citations: 1 cccc.uochb.cas.cz
YN Polivin, BI Ugrak, TS Sheveleva… - Bulletin of the Russian …, 1992 - Springer
… the main reaction products are 2-ethyl-3-bromotetrahydrofuran (27%) and 3-bromo2-(2.ethyl-3-tetrahydrofuryl)tetrahydrofuran (65%) in the first case and 2-ethyl-3-chlorotetrahydrofuran …
Number of citations: 1 link.springer.com
L Biliavska, Y Pankivska, O Povnitsa, S Zagorodnya… - Medicina, 2018 - mdpi.com
… The compound is heterocyclic in structure, composed of 3-chlorotetrahydrofuran residues in … mixtures of 2-(cis-3-chlorotetrahydrofuran-2-yl)- and 2-(trans-3-chlorotetrahydrofuran-2-yl)-4-…
Number of citations: 4 www.mdpi.com
V Zezula, M Kratochvíl - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
… increasing volume of the substituent R in alcohols; thus, eg, no cis-2-cyclohexyloxy3-chlorotetrahydrofuran could be detected in the case of the alcoholysis of compound I with …
Number of citations: 3 cccc.uochb.cas.cz
A Nersasian - … & Engineering Chemistry Product Research and …, 1963 - ACS Publications
… form 2-hydroxy-3-chlorotetrahydrofuran (II) … 2-Ethoxy-3-chlorotetrahydrofuran. This compound was obtained in 67% yield from the dichloride and ethanol in …
Number of citations: 6 pubs.acs.org
L Crombie, J Gold, SH Harper, BJ Stokes - Journal of the Chemical …, 1956 - pubs.rsc.org
… It was mentioned above that 2-tert.-butyl-3-chlorotetrahydrofuran decomposes readily and … A small quantity of 2-tert.-butyl-3-chlorotetrahydrofuran has been isolated and with sodium …
Number of citations: 28 pubs.rsc.org
J Jonas, P Breinek - Collection of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
… In a previous paper1 we studie,d the reaction of acetals of the 3-chlorotetrahydrofuran series with chloroalane and on the basis of LFER treatment, using the found values of krel' we …
Number of citations: 2 cccc.uochb.cas.cz
I Yavari, F Nourmohammadian - Tetrahedron, 2000 - Elsevier
… Protonation of the reactive 1:1 intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates by 3-chlorotetrahydrofuran-2,4-dione leads …
Number of citations: 24 www.sciencedirect.com
J Jonas, Z Spěváčková - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
… Acetals of 3-chlorotetrahydrofuran series are cleaved by the … co bond to 3-chlorotetrahydrofuran and the corresponding … the reaction of acetals of 3-chlorotetrahydrofuran series (1) …
Number of citations: 3 cccc.uochb.cas.cz
L Crombie, RD Wyvill - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… The stereochemical identity of the two series is rigorously proved by isolation of cis- and trans-2-allyl-3chlorotetrahydrofuran. On the one hand the former is hydrogenated to the cis-2-…
Number of citations: 31 pubs.rsc.org

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